cyclohexane-1,2,4,5-tetracarboxylic acid
Overview
Description
Cyclohexane-1,2,4,5-tetracarboxylic acid is a useful research compound. Its molecular formula is C10H12O8 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4,5-Cyclohexanetetracarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Magnetic Materials : This acid is studied for its coordination chemistry with various metal ions and its potential applications in materials science, especially as magnetic materials. The conformational transformation of the acid in the presence of different metal ions under hydrothermal conditions is a significant area of interest (Lin & Tong, 2011).
Crystallography and Molecular Structures : Studies have detailed the crystallographic structure of 1,2,4,5-Cyclohexanetetracarboxylic Acid and its dianhydride, revealing insights into the molecular conformation and hydrogen bonding patterns (Uchida, Hasegawa, & Manami, 2003).
Sustainable Synthesis from Sugar-derived Carboxylic Acids : A sustainable route for synthesizing cyclohexanetetracarboxylate from sugar-derived muconic and fumaric acids has been reported, demonstrating an eco-friendly approach to produce this compound (Lu et al., 2020).
Electrochemical Properties and Photocatalytic Behavior : The compound's role in the assembly of Co(II) coordination polymers and its impact on their structural variability, electrochemical properties, and photocatalytic behavior under UV light have been studied (Cui, Hou, Van Hecke, & Cui, 2017).
NIR Emission Properties in Lanthanide Complexes : Research has focused on the preparation of novel 1,2,4,5-Cyclohexanetetracarboxylate-bridged lanthanide complexes, exploring their magnetic properties and near-infrared luminescence in solid-state (Wang et al., 2012).
Magnetic and Luminescent Properties in Metal-Organic Frameworks : The conformation preference of this acid in metal-organic frameworks (MOFs) and its influence on the magnetic and luminescent properties of these complexes has been another area of research (Wang, Zhang, & Li, 2009).
Polyimide Film Properties : The acid has been used to synthesize polyamic acids for the preparation of polyimide (PI) films, with studies focusing on the correlation between film properties and monomer structures (Jeon, Kwac, Kim, & Chang, 2022).
Safety and Hazards
1,2,4,5-Cyclohexanetetracarboxylic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Properties
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-49-0 | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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